Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 4-methyl-1-oxaspiro[2.5]octane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ester and oxane functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific methyl substitution on the oxane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7-5-3-4-6-10(7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
YFNKBNBHJUYZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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